molecular formula C8H13ClN2O2 B1431378 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1375473-67-8

2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B1431378
M. Wt: 204.65 g/mol
InChI Key: LQMZBYATUKNSQJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the sequence of reactions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Hydrolysis and Crystallization Studies

Host for Anions

Imidazole derivatives, such as bisphenol imidazoles, demonstrate versatility as hosts for anions through the formation of extensive hydrogen-bonded structures. This capability is critical for applications in molecular recognition and sensor development (Bhaskar Nath, J. Baruah, 2012).

Organic Salt Formation

The study of imidazole derivatives with carboxylic acids leading to the formation of organic salts provides insight into the potential for creating new supramolecular structures. Such compounds are significant for pharmaceutical development and materials science (Shouwen Jin, Huan Zhang, Hui Liu, Xianhong Wen, Minghui Li, Da-qi Wang, 2015).

Synthesis and Transformation

The synthesis of optically active 1H-imidazole 3-oxides from amino acid esters and their transformation into various derivatives underlines the chemical versatility of imidazole derivatives. This versatility is crucial for the development of novel therapeutic agents and functional materials (M. Jasiński, G. Mlostoń, A. Linden, H. Heimgartner, 2008).

Corrosion Inhibition

Imidazole derivatives have been explored as corrosion inhibitors on metal surfaces, demonstrating their efficacy in protecting metals from acid-induced corrosion. This application is highly relevant for industries dealing with metal preservation and maintenance (M. Ouakki, M. Rbaa, M. Galai, B. Lakhrissi, E. Rifi, M. Cherkaoui, 2018).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with its use.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5(2)3-7-9-4-6(10-7)8(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMZBYATUKNSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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